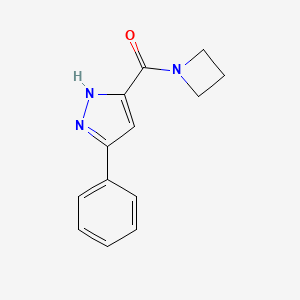
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, also known as PTU, is a chemical compound that has been widely studied for its potential use in scientific research. PTU is a small molecule that is able to penetrate cell membranes, making it a valuable tool for studying cellular processes.
Mecanismo De Acción
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea inhibits IRE1 by binding to its kinase domain, preventing its activation and subsequent downstream signaling. This inhibition leads to the accumulation of misfolded proteins in the ER, which triggers the UPR pathway. The UPR pathway is a cellular response to ER stress that aims to restore ER homeostasis by increasing protein folding capacity and decreasing protein synthesis.
Biochemical and Physiological Effects
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been shown to induce ER stress and activate the UPR pathway in a variety of cell types, including cancer cells. 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been shown to have anti-proliferative effects on cancer cells, possibly due to its ability to induce ER stress and activate apoptosis. Additionally, 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a small molecule that is able to penetrate cell membranes, making it a valuable tool for studying cellular processes. However, 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has some limitations for lab experiments. 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is not specific to IRE1 and can also inhibit other kinases, which may lead to off-target effects. Additionally, 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea. One area of interest is the development of more specific inhibitors of IRE1 that do not have off-target effects. Another area of interest is the study of the anti-proliferative effects of 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea on cancer cells, with the goal of developing 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea-based therapies for cancer. Additionally, further investigation into the anti-inflammatory effects of 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea could lead to the development of novel treatments for inflammatory diseases.
Métodos De Síntesis
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can be synthesized through a multi-step process involving the reaction of 1-(pyridin-3-ylmethyl)pyrrolidin-2-one with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with urea to yield 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been used in a variety of scientific research applications, including as a tool for studying the function of the endoplasmic reticulum (ER) and the unfolded protein response (UPR). 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been shown to inhibit the activity of inositol-requiring enzyme 1 (IRE1), a key component of the UPR pathway. This inhibition leads to the accumulation of misfolded proteins in the ER, allowing researchers to study the cellular response to ER stress.
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-2,4-6,8,10-11,16H,3,7,9,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAGXCQXDQIMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(11-Methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanenitrile](/img/structure/B7455216.png)

![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)


![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)
![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)




![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)